
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a 3-chloro-2,3-dimethylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl typically involves the following steps:
Preparation of 3-chloro-2,3-dimethylbutane: This intermediate can be synthesized by chlorination of 2,3-dimethylbutane using chlorine gas under UV light.
Coupling Reaction: The 3-chloro-2,3-dimethylbutane is then coupled with biphenyl using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,3-dimethylbutan-2-yl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the biphenyl core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include dechlorinated compounds or modified biphenyl derivatives.
Scientific Research Applications
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,3-dimethylbutane: A simpler analog with similar structural features.
1,1’-Biphenyl: The core structure without the substituted group.
3-Chloro-2,3-dimethylbutane: The precursor used in the synthesis of the target compound.
Uniqueness
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is unique due to the specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61221-50-9 |
|---|---|
Molecular Formula |
C18H21Cl |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
1-(3-chloro-2,3-dimethylbutan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-17(2,18(3,4)19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI Key |
YVFQNNOZWXSRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


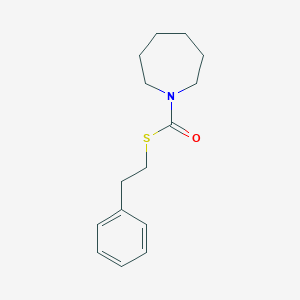
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
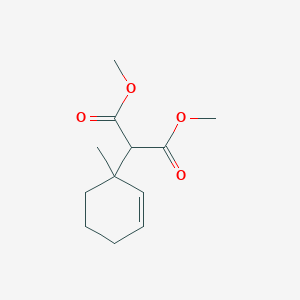


![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
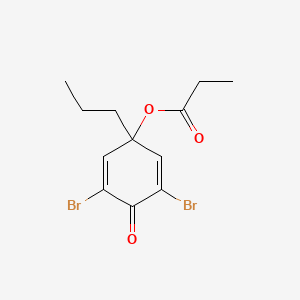
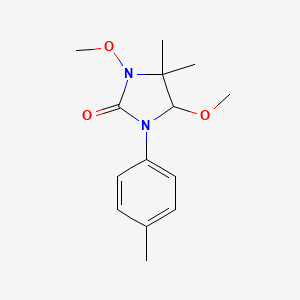

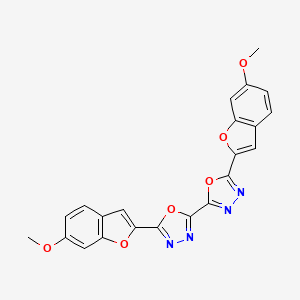
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
